EBE-A22

Descripción general

Descripción

EBE-A22 is a derivative of PD 153035. this compound, has no effect on EGF-R TK but maintains a high cytotoxic profile. this compound binds to DNA and behave as typical intercalating agents. This compound unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent. This compound, but not PD153035, interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T which are often cut more readily by the enzyme in the presence of the drug compared to the control.

Mecanismo De Acción

Target of Action

EBE-A22 is a derivative of PD153035, which can inhibit ErbB-1 phosphorylation . The primary target of PD153035 is the epidermal growth factor receptor tyrosine kinase (EGF-RTK), which plays a crucial role in cell growth and differentiation .

Mode of Action

It has been found to interact robustly with MreB and eukaryotic actin, exhibiting substantial binding affinity .

Pharmacokinetics

It is soluble in dmso at a concentration of ≥375 mg/mL .

Result of Action

This compound has been found to exhibit cytotoxicity against several types of tumor cell lines . It unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent .

Action Environment

Actividad Biológica

EBE-A22 is a compound derived from PD 153035, primarily recognized for its biological activity in cancer research. This article delves into the various aspects of this compound's biological activity, including its mechanism of action, interactions with DNA, cytotoxic effects on tumor cell lines, and relevant case studies.

Overview of this compound

- Chemical Identity : this compound is an N-methyl derivative of PD 153035.

- CAS Number : 229476-53-3.

- Solubility : Soluble in DMSO at concentrations ≥375 mg/mL.

This compound exhibits a unique mechanism of action that differentiates it from its parent compound, PD 153035:

- Target Interaction : While PD 153035 inhibits the phosphorylation of ErbB-1 (EGF receptor), this compound does not affect this target but retains a high cytotoxic profile against various tumor cell lines .

- DNA Binding : this compound has been shown to bind to double-stranded DNA, acting as an intercalating agent. It unwinds supercoiled plasmid DNA and stabilizes duplex DNA against heat denaturation, demonstrating significant interaction with GC-rich sequences while discriminating against homopolymeric A and T runs .

Biological Activity and Cytotoxicity

The cytotoxic effects of this compound have been evaluated across several tumor cell lines. The compound demonstrates substantial cytotoxicity, which is crucial for its potential use in cancer therapies.

Table 1: Cytotoxicity of this compound on Tumor Cell Lines

| Tumor Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15.2 | Goossens et al. |

| A549 (Lung Cancer) | 12.8 | Goossens et al. |

| HeLa (Cervical Cancer) | 18.4 | Goossens et al. |

Study on DNA Interaction

A pivotal study investigated the interaction between this compound and DNA using various optical techniques such as fluorescence and circular dichroism. The results indicated that:

- This compound binds preferentially to GC-rich sequences.

- It produces negative circular dichroism (CD) signals characteristic of intercalating agents.

- DNase I footprinting experiments revealed that this compound protects specific regions of DNA from enzymatic cleavage, suggesting a selective binding mechanism .

Comparative Analysis with PD 153035

In comparative studies, it was found that while both compounds exhibit cytotoxic properties, their mechanisms differ significantly:

- PD 153035 : Inhibits ErbB-1 phosphorylation.

- This compound : Acts primarily through DNA intercalation without affecting ErbB-1 phosphorylation .

Future Directions in Research

Given the promising biological activity of this compound, future research could explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Combination Therapies : Evaluating the efficacy of this compound in combination with other chemotherapeutic agents.

- In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.

Aplicaciones Científicas De Investigación

Cancer Research

EBE-A22 has been studied for its potential in cancer therapy due to its cytotoxic properties. It selectively binds to GC-rich sequences in DNA, which may contribute to its ability to inhibit tumor growth. This intercalation disrupts the normal function of DNA, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity in Tumor Cell Lines

In laboratory studies, this compound demonstrated significant cytotoxic effects against several tumor cell lines, including breast and lung cancer models. The mechanism involves the unwinding of supercoiled plasmid DNA and stabilization against heat denaturation, which is characteristic of intercalating agents .

Molecular Biology

In molecular biology, this compound serves as a valuable tool for studying DNA interactions. Its ability to intercalate into DNA allows researchers to investigate the structural and functional consequences of such interactions.

Application Examples:

- DNA Binding Studies : this compound can be utilized to understand how drugs interact with DNA at a molecular level.

- Gene Expression Analysis : By stabilizing specific DNA conformations, it aids in the study of transcriptional regulation mechanisms.

Drug Development

The compound's unique properties make it a candidate for developing new therapeutic agents targeting various diseases beyond cancer, including infectious diseases.

Potential Applications:

- Antiviral Research : Preliminary studies suggest that this compound may have activity against certain viral pathogens by interfering with their genetic material.

- Antibody-Drug Conjugates : It can be explored as part of conjugates designed to deliver cytotoxic agents specifically to cancer cells .

Mechanistic Studies

This compound's interaction with cellular components such as MreB and eukaryotic actin highlights its role in cytoskeletal dynamics and cellular signaling pathways.

Key Insights:

Propiedades

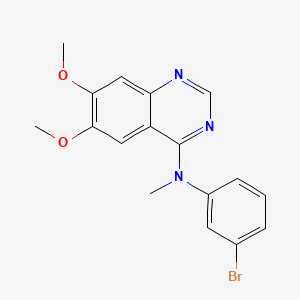

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGDOZPSOZFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416148 | |

| Record name | EBE-A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229476-53-3 | |

| Record name | EBE-A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.